Ethyl {4-[(chloroacetyl)amino]phenyl}acetate
Overview
Description
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate is an organic compound with the molecular formula C12H14ClNO3 It is a derivative of phenylacetate and contains a chloroacetyl group attached to an amino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate typically involves the reaction of 4-aminophenylacetic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Benzene or dichloromethane
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the initial chloroacetylation step.
Distillation units: to purify the intermediate.
Esterification reactors: for the final step, followed by purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium cyanide, or thiourea in polar solvents like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Various substituted amides or thioamides.
Hydrolysis: 4-[(chloroacetyl)amino]phenylacetic acid.
Reduction: Ethyl {4-[(hydroxyacetyl)amino]phenyl}acetate.
Scientific Research Applications
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its interactions with various enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate involves its interaction with nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate can be compared to other similar compounds such as:
Ethyl {4-[(bromoacetyl)amino]phenyl}acetate: Similar structure but with a bromoacetyl group.
Ethyl {4-[(acetyl)amino]phenyl}acetate: Lacks the halogen atom, making it less reactive.
Ethyl {4-[(cyanoacetyl)amino]phenyl}acetate: Contains a cyano group, which alters its reactivity and applications.
The uniqueness of this compound lies in its chloroacetyl group, which provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCYAJMMBIRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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